Acpd

Description

Properties

IUPAC Name |

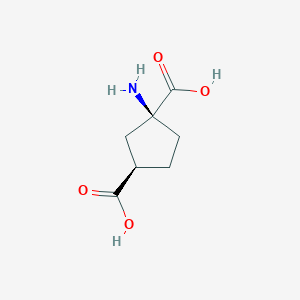

(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYNOWXBIBKGHB-FBCQKBJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](C[C@@H]1C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50920608 | |

| Record name | 1-Aminocyclopentane-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111900-32-4 | |

| Record name | ACPD | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111900-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-1,3-dicarboxycyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111900324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminocyclopentane-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1s-cis)-1-Amino-1,3-cyclopentanedicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Agonist ACPD: A Technical Guide to its Mechanism of Action at Metabotropic Glutamate Receptors

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanism of Action of (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD)

(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid, commonly known as this compound, is a conformationally restricted analog of the excitatory neurotransmitter L-glutamate. It serves as a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs), a class of G protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission throughout the central nervous system. Unlike ionotropic glutamate receptors that form ion channels, mGluRs elicit their physiological effects through the activation of intracellular second messenger systems. This compound's ability to activate these receptors without acting on ionotropic glutamate receptors has made it an invaluable pharmacological tool for elucidating the diverse roles of mGluRs in cellular signaling.[1] This guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with mGluR subtypes, the ensuing signaling cascades, and the experimental methodologies used to characterize these processes.

Receptor Binding and Subtype Selectivity

This compound is a non-selective agonist that primarily targets Group I and Group II metabotropic glutamate receptors, with lower affinity for Group III receptors.[2] The stereoisomer (1S,3R)-ACPD is the most biologically active form, potently activating both Group I and Group II mGluRs.[3] The binding of this compound to the large extracellular Venus flytrap domain of the mGluR induces a conformational change that is transmitted to the transmembrane domain, leading to the activation of intracellular G proteins.

The affinity and potency of this compound and its isomers vary across the different mGluR subtypes. This differential activity is crucial for its application in distinguishing the physiological roles of these receptor groups.

Quantitative Data: Receptor Binding Affinity and Potency of this compound and its Isomers

The following tables summarize the binding affinities (Ki) and potencies (EC50) of this compound and its isomers at various metabotropic glutamate receptor subtypes.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |

| (1S,3R)-ACPD | mGluR3 | 0.44 µM |

| Compound | Receptor Subtype | Potency (EC50) | Reference |

| (±)-trans-ACPD | mGluR1 | 15 µM | |

| (±)-trans-ACPD | mGluR2 | 2 µM | |

| (±)-trans-ACPD | mGluR5 | 23 µM | |

| (±)-trans-ACPD | mGluR4 | ~800 µM | [4] |

| (1S,3R)-ACPD | mGluR1 | 42 µM | |

| (1S,3R)-ACPD | mGluR2 | 5 µM | |

| (1S,3R)-ACPD | mGluR5 | 15 µM | |

| (1S,3R)-ACPD | mGluR6 | 60 µM | |

| trans-ACPD | Phosphoinositide Hydrolysis | 51 µM | [4] |

Signaling Pathways Activated by this compound

The activation of metabotropic glutamate receptors by this compound initiates distinct intracellular signaling cascades depending on the receptor subtype and its associated G protein.

Group I mGluR Signaling

Group I mGluRs, which include mGluR1 and mGluR5, are coupled to Gq/G11 proteins. Upon activation by this compound, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevation of intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC), leading to the phosphorylation of numerous downstream targets and the modulation of various cellular processes, including gene expression and ion channel activity.

Group II and III mGluR Signaling

Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8) mGluRs are coupled to Gi/o proteins. This compound-mediated activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequent alterations in the phosphorylation state of its target proteins. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Measurement of Phosphoinositide Hydrolysis

This assay quantifies the accumulation of inositol phosphates, a direct downstream consequence of Group I mGluR activation.

Materials:

-

Cell culture medium

-

[³H]-myo-inositol

-

Krebs-bicarbonate buffer

-

This compound solution

-

Lithium chloride (LiCl)

-

Perchloric acid (PCA)

-

Dowex AG1-X8 resin (formate form)

-

Scintillation fluid and counter

Procedure:

-

Cell Culture and Labeling: Plate cells (e.g., primary neuronal cultures or cell lines expressing mGluRs) and culture overnight. Incubate the cells with [³H]-myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.

-

Assay Initiation: Wash the cells with Krebs-bicarbonate buffer. Pre-incubate the cells with buffer containing LiCl (typically 10 mM) for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

This compound Stimulation: Add this compound at various concentrations to the cells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Assay Termination and Extraction: Terminate the reaction by adding ice-cold PCA. Scrape the cells and centrifuge to pellet the precipitate.

-

Inositol Phosphate Separation: Apply the supernatant to a Dowex AG1-X8 column. Wash the column with water to remove free inositol. Elute the total inositol phosphates with a high concentration of ammonium (B1175870) formate/formic acid.

-

Quantification: Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.

Fura-2 AM Calcium Imaging

This technique allows for the real-time measurement of intracellular calcium concentration changes in response to this compound application.[5][6][7][8]

Materials:

-

Cultured neurons or acute brain slices on coverslips

-

Physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Fura-2 AM stock solution (in DMSO)

-

Pluronic F-127

-

This compound solution

-

Inverted fluorescence microscope with a UV light source, excitation filter wheel (340 nm and 380 nm), a dichroic mirror, an emission filter (510 nm), and a sensitive camera.

Procedure:

-

Cell Preparation: Culture neurons on glass coverslips or prepare acute brain slices.

-

Dye Loading: Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (to aid dye solubilization) in physiological saline. Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C in the dark.[5][7][8]

-

De-esterification: Wash the cells with fresh saline and allow for an additional 30 minutes for the AM ester to be fully cleaved by intracellular esterases, trapping the Fura-2 dye inside the cells.

-

Imaging: Mount the coverslip onto the microscope stage and perfuse with saline. Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and collecting the emission at 510 nm.

-

This compound Application: Apply this compound to the cells via the perfusion system.

-

Data Acquisition and Analysis: Continuously record the fluorescence intensity at both excitation wavelengths. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. Convert the ratio values to calcium concentrations using a calibration curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the electrical activity of a single neuron and to study how this compound modulates ion channel function and membrane potential.[9][10][11][12]

Materials:

-

Acute brain slices or cultured neurons

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular pipette solution

-

Borosilicate glass capillaries

-

Micropipette puller and microforge

-

Micromanipulator

-

Patch-clamp amplifier and data acquisition system

-

This compound solution

Procedure:

-

Preparation: Prepare acute brain slices or cultured neurons in a recording chamber continuously perfused with oxygenated aCSF.

-

Pipette Fabrication: Pull borosilicate glass capillaries to form micropipettes with a tip resistance of 3-7 MΩ when filled with intracellular solution.

-

Approaching the Cell: Under microscopic guidance, use a micromanipulator to carefully approach a neuron with the micropipette. Apply positive pressure to the pipette to keep the tip clean.

-

Gigaohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Recording: In voltage-clamp mode, hold the membrane potential at a specific voltage and record the currents flowing through the ion channels. In current-clamp mode, inject a known amount of current and record the changes in membrane potential.

-

This compound Application: After obtaining a stable baseline recording, apply this compound to the bath and record its effects on the measured currents or voltage.

References

- 1. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1S,3R-ACPD-sensitive (metabotropic) [3H]glutamate receptor binding in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. trans-ACPD | GluR | TargetMol [targetmol.com]

- 5. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]

- 6. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 7. moodle2.units.it [moodle2.units.it]

- 8. brainvta.tech [brainvta.tech]

- 9. Whole Cell Patch Clamp Protocol [protocols.io]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 12. Patch Clamp Protocol [labome.com]

ACPD as a Metabotropic Glutamate Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD) is a conformationally restricted analog of the neurotransmitter glutamate (B1630785).[1] Its rigid structure allows for selective interaction with metabotropic glutamate receptors (mGluRs) over ionotropic glutamate receptors, making it a valuable pharmacological tool for elucidating the physiological roles of mGluR subtypes.[1][2] this compound acts as an agonist at Group I and Group II mGluRs, enabling the investigation of their downstream signaling cascades and their involvement in synaptic plasticity and neuronal excitability.[3][4] This technical guide provides an in-depth overview of this compound, including its chemical properties, pharmacological activity, associated signaling pathways, and detailed experimental protocols for its use in research.

Chemical and Physical Properties

This compound is a white crystalline solid with the chemical formula C₇H₁₁NO₄ and a molecular weight of 173.17 g/mol .[1][5] It is soluble in water, particularly with gentle warming or in the presence of an equimolar concentration of NaOH.[3] The trans-ACPD racemate is an equimolecular mixture of the (1S,3R) and (1R,3S) enantiomers, with the (1S,3R)-ACPD isomer being the more active form at mGluRs.[5]

| Property | Value | Reference |

| IUPAC Name | (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid | [1] |

| Molecular Formula | C₇H₁₁NO₄ | [5] |

| Molecular Weight | 173.17 g/mol | [3] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in water (up to 30 mM) | [5] |

| Purity (typical) | ≥98% | [5] |

| CAS Number | 111900-32-4 ((1S,3R)-ACPD) | [5] |

Quantitative Pharmacological Data

This compound exhibits agonist activity at both Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) metabotropic glutamate receptors. The potency of this compound, as indicated by its half-maximal effective concentration (EC₅₀), varies across the different receptor subtypes. The following table summarizes the reported EC₅₀ values for (±)-trans-ACPD and its active isomer, (1S,3R)-ACPD.

| Compound | mGluR Subtype | EC₅₀ (μM) | Reference |

| (±)-trans-ACPD | mGluR1 | 15 | [3] |

| mGluR2 | 2 | [3] | |

| mGluR4 | ~800 | [3] | |

| mGluR5 | 23 | [3] | |

| (1S,3R)-ACPD | mGluR1 | 42 | [5] |

| mGluR2 | 5 | [5] | |

| mGluR5 | 15 | [5] | |

| mGluR6 | 60 | [5] |

Signaling Pathways

Activation of metabotropic glutamate receptors by this compound initiates distinct intracellular signaling cascades depending on the G-protein to which the receptor is coupled. Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/G11 proteins, while Group II mGluRs (mGluR2 and mGluR3) are coupled to Gi/Go proteins.[6]

Group I mGluR Signaling (Gq/G11 Pathway)

Upon activation by this compound, Group I mGluRs stimulate the Gq/G11 protein, which in turn activates phospholipase C (PLC).[7] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[8] DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).[3] This pathway is crucial for the induction of certain forms of synaptic plasticity.[3]

References

- 1. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 3. Group I Metabotropic Glutamate Receptor Signaling via Gαq/Gα11 Secures the Induction of Long-Term Potentiation in the Hippocampal Area CA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcium imaging [protocols.io]

- 5. benchchem.com [benchchem.com]

- 6. The Activation of Metabotropic Glutamate Receptors Protects Nerve Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A signaling mechanism from G alpha q-protein-coupled metabotropic glutamate receptors to gene expression: role of the c-Jun N-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The LTP Program: a data acquisition program for on-line analysis of long-term potentiation and other synaptic events - PubMed [pubmed.ncbi.nlm.nih.gov]

Downstream Signaling Pathways of ACPD Activation: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD) is a conformationally constrained analog of glutamate (B1630785) and a potent agonist at metabotropic glutamate receptors (mGluRs). As a broad-spectrum agonist, this compound does not discriminate between the different mGluR groups, and its activation can initiate a variety of intracellular signaling cascades depending on the specific mGluR subtypes expressed in a given cell or tissue. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound, with a focus on the underlying molecular mechanisms, quantitative data from key experiments, detailed experimental protocols, and visual representations of the signaling cascades.

Core Signaling Pathways Activated by this compound

This compound-mediated activation of mGluRs primarily engages two major G-protein-coupled signaling pathways: the phospholipase C (PLC) pathway, associated with Group I mGluRs (mGluR1 and mGluR5), and the adenylyl cyclase (AC) inhibition pathway, linked to Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs. Additionally, evidence points to the involvement of other signaling molecules, such as Src kinase, and direct modulation of ion channels.

The Phospholipase C (PLC) Pathway

Activation of Group I mGluRs by this compound leads to the stimulation of the Gq/11 family of G-proteins. This initiates a cascade of events culminating in the generation of two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

The activated Gαq subunit binds to and activates phospholipase Cβ (PLCβ).[1] PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into IP3 and DAG.[2][3]

-

Inositol 1,4,5-trisphosphate (IP3): As a soluble molecule, IP3 diffuses into the cytoplasm and binds to IP3 receptors (IP3Rs) on the membrane of the endoplasmic reticulum (ER).[3] This binding triggers the release of stored calcium (Ca2+) from the ER into the cytosol, leading to a rapid increase in intracellular calcium concentration.[3][4] This calcium signal can then modulate the activity of various calcium-dependent enzymes and proteins.

-

Diacylglycerol (DAG): Being lipid-soluble, DAG remains in the plasma membrane where it serves as a docking site and activator for protein kinase C (PKC).[5] The rise in intracellular Ca2+ induced by IP3 facilitates the translocation of conventional PKC isoforms (e.g., PKCα, PKCβ, PKCγ) to the membrane, where they are fully activated by DAG.[6] Activated PKC then phosphorylates a wide array of substrate proteins on serine and threonine residues, thereby regulating their function.[5]

-

Calcium/Calmodulin-Dependent Kinases (CaMKs): The increase in intracellular calcium can activate CaMKs, which in turn phosphorylate various downstream targets, influencing processes like gene expression and synaptic plasticity.

-

Protein Kinase C (PKC) Substrates: Activated PKC has numerous downstream targets, including ion channels, receptors, and transcription factors. For instance, PKC can phosphorylate and modulate the activity of AMPA receptors, contributing to synaptic plasticity.[6]

-

TRPC Channels: Some members of the transient receptor potential canonical (TRPC) family of ion channels can be activated downstream of PLC, contributing to further calcium influx.[4]

Diagram of the PLC Signaling Pathway

Caption: this compound activation of Group I mGluRs stimulates the PLC pathway.

The Adenylyl Cyclase (AC) / cAMP Pathway

This compound activation of Group II and Group III mGluRs leads to the inhibition of adenylyl cyclase activity through their coupling to the Gi/o family of G-proteins. This results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).

The activated Gαi/o subunit directly binds to and inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.[7] The reduction in cAMP levels leads to decreased activity of its primary downstream effector, protein kinase A (PKA).[8]

PKA is a tetrameric enzyme composed of two regulatory and two catalytic subunits.[8] In the absence of cAMP, the regulatory subunits bind to and inhibit the catalytic subunits. When cAMP levels are high, cAMP binds to the regulatory subunits, causing a conformational change that releases the active catalytic subunits.[8] Therefore, a decrease in cAMP leads to a reduction in the phosphorylation of PKA's target proteins.

-

cAMP Response Element-Binding Protein (CREB): PKA can phosphorylate CREB, a transcription factor that plays a crucial role in learning, memory, and neuronal survival. Inhibition of PKA would thus lead to reduced CREB-mediated gene transcription.[9]

-

Ion Channels: PKA can phosphorylate and modulate the activity of various ion channels, thereby influencing neuronal excitability.

-

Synaptic Proteins: PKA targets several presynaptic proteins, such as synapsin and RIM1α, which are involved in neurotransmitter release.[10]

Diagram of the Adenylyl Cyclase/cAMP Signaling Pathway

Caption: this compound activation of Group II/III mGluRs inhibits the AC/cAMP pathway.

Quantitative Data on this compound-Mediated Signaling

The following tables summarize quantitative data from various studies on the effects of this compound on downstream signaling pathways.

| Parameter | Cell/Tissue Type | This compound Concentration | Effect | Reference |

| IP3 Accumulation | Hippocampal Neurons | 100 µM | Induction of Ca2+ release from intracellular stores | [11] |

| Ca2+ Mobilization | Hippocampal Neurons | 100 µM | Increased intracellular Ca2+ in the absence of extracellular Ca2+ | [11] |

| Membrane Potential | Basolateral Amygdala Neurons | Not specified | Hyperpolarization with a reversal potential of -84 mV | [12] |

| Inward Current | Spinal Respiratory Motoneurons | 200 µM | Induction of an inward current | [13] |

| Synaptic Current | Spinal Respiratory Motoneurons | 200 µM | ~30% reduction in inspiratory-modulated synaptic current | [13] |

| Long-Term Potentiation (LTP) | Hippocampal CA1 (in vivo) | 4 mM/5 µL | Induction of slow-onset potentiation | [14] |

| Long-Term Potentiation (LTP) | Hippocampal Slices | 10 µM | Induction of LTP | [15] |

| Cystine Uptake Inhibition | HT-22 Cells | ID50 = 600 µM | Inhibition of cystine uptake | [16] |

| Parameter | Cell/Tissue Type | Agonist (for comparison) | EC50/IC50 | Effect | Reference |

| Adenylyl Cyclase Inhibition | P2Y14 receptor-expressing cells | UDP | 29-74 nM | Agonist at Gi-coupled receptor | [17] |

| PKD Phosphorylation | Hippocampal Neurons | DHPG (Group I agonist) | 10-100 µM | Dose-dependent increase | [18] |

| mGluR5 Internalization | Nucleus Accumbens Slices | DHPG (Group I agonist) | 100 µM | Reduction in surface expression | [19] |

| ERK1/2 Phosphorylation | Nucleus Accumbens Slices | DHPG (Group I agonist) | 100 µM | Increased phosphorylation | [19] |

| PKCε Phosphorylation | Nucleus Accumbens Slices | DHPG (Group I agonist) | 100 µM | Increased phosphorylation | [19] |

Detailed Experimental Protocols

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes the measurement of intracellular calcium mobilization in cultured neurons or cell lines using the ratiometric fluorescent indicator Fura-2 AM.

-

Fura-2 AM (acetoxymethyl ester)

-

High-purity dimethyl sulfoxide (B87167) (DMSO)

-

Pluronic F-127 (optional, aids in dye solubilization)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological saline, free of phenol (B47542) red

-

Bovine Serum Albumin (BSA)

-

Cells cultured on glass coverslips

-

Fluorescence microscopy setup with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

-

Image acquisition and analysis software

-

Preparation of Fura-2 AM Stock Solution:

-

Dissolve 50 µg of Fura-2 AM in 50 µL of high-purity DMSO to make a 1 mM stock solution.[20]

-

For some cell types, adding a small amount of Pluronic F-127 (e.g., a final concentration of 0.02%) to the loading buffer can improve dye loading.

-

The stock solution can be stored at -20°C, protected from light and moisture.[21]

-

-

Cell Loading:

-

Prepare a loading buffer by diluting the Fura-2 AM stock solution in HBSS to a final concentration of 1-5 µg/mL (typically 2-5 µM).[22]

-

Wash the cells grown on coverslips twice with HBSS.[22]

-

Incubate the cells in the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C in the dark.[20][21] The optimal time and temperature should be determined empirically for each cell type.

-

-

De-esterification:

-

After loading, wash the cells two to three times with fresh HBSS to remove extracellular dye.[22]

-

Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases, which traps the active Fura-2 dye inside the cells.[21]

-

-

Imaging:

-

Mount the coverslip in an imaging chamber on the microscope stage.

-

Continuously perfuse the cells with HBSS.

-

Excite the cells alternately at 340 nm and 380 nm and collect the emitted fluorescence at 510 nm.

-

Record a stable baseline fluorescence ratio (F340/F380) for a few minutes.

-

Apply this compound at the desired concentration via the perfusion system.

-

Continue recording the fluorescence changes.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

-

Calculate the change in the ratio over time to monitor the calcium response to this compound stimulation.

-

The intracellular calcium concentration can be calibrated using the Grynkiewicz equation, which requires determining the minimum (Rmin) and maximum (Rmax) fluorescence ratios.[21]

-

Workflow for Fura-2 Calcium Imaging

References

- 1. mdpi.com [mdpi.com]

- 2. Extracellular Signal-Regulated Protein Kinase Activation Is Required for Metabotropic Glutamate Receptor-Dependent Long-Term Depression in Hippocampal Area CA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. meridian.allenpress.com [meridian.allenpress.com]

- 4. Phospholipase C Signaling and Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of adenylyl cyclase by GTPase-deficient Gαi is mechanistically different from that mediated by receptor-activated Gαi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cAMP-PKA signaling pathway and anxiety: Where do we go next? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | cAMP-Dependent Synaptic Plasticity at the Hippocampal Mossy Fiber Terminal [frontiersin.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Activation of postsynaptic metabotropic glutamate receptors by trans- this compound hyperpolarizes neurons of the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multiple Actions of 1S,3R-ACPD in Modulating Endogenous Synaptic Transmission to Spinal Respiratory Motoneurons | Journal of Neuroscience [jneurosci.org]

- 14. 1S,3R-ACPD dose-dependently induces a slow-onset potentiation in the rat hippocampal CA1 region in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. On the mechanism of long-term potentiation induced by (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (this compound) in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Activation of Metabotropic Glutamate Receptors Protects Nerve Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantification of Gi-mediated inhibition of adenylyl cyclase activity reveals that UDP is a potent agonist of the human P2Y14 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Activation of mGluR5 Induces Rapid and Long-Lasting Protein Kinase D Phosphorylation in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protein kinase Cε activity regulates mGluR5 surface expression in the rat nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 21. moodle2.units.it [moodle2.units.it]

- 22. brainvta.tech [brainvta.tech]

The Dichotomous Role of ACPD in Modulating Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD) , a synthetic agonist of metabotropic glutamate (B1630785) receptors (mGluRs), has been a pivotal tool in neuroscience research for dissecting the complex roles of these receptors in regulating neuronal excitability and synaptic transmission. This technical guide provides an in-depth analysis of the multifaceted effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. The evidence reveals a consistent theme: the action of this compound is highly context-dependent, varying with brain region, neuronal subtype, and the specific mGluR subtypes expressed.

Quantitative Effects of this compound on Neuronal and Synaptic Properties

The impact of this compound on neuronal excitability is not uniform, with studies reporting both excitatory and inhibitory actions. These effects are concentration-dependent and vary significantly across different brain regions. The following tables summarize the key quantitative findings from electrophysiological studies.

| Brain Region | Neuronal Subtype | This compound Concentration | Effect on Neuronal Excitability | Key Quantitative Findings | Reference |

| Basolateral Amygdala | Principal Neurons | Not Specified | Hyperpolarization | Reversal potential of -84 mV, close to the K+ Nernst potential. | [1] |

| Hippocampus (CA1) | Pyramidal Neurons | 100-250 µM | Inhibition of EPSPs and decreased electrical excitability. | --- | [2] |

| Hippocampus (CA1) | Pyramidal Cells | Not Specified | Direct excitatory effects: depolarization, increased input resistance, inhibition of slow afterhyperpolarization, and blockade of spike frequency adaptation. | --- | [3] |

| Hippocampus (CA1) | Pyramidal Neurons | 50-100 µM | Induction of long-term potentiation of intrinsic excitability (LTP-IE). | 50 µM this compound: 148 ± 7% potentiation; 100 µM this compound: 155 ± 4% potentiation. | [4] |

| Thalamocortical Neurons | --- | 50 µM & 100 µM | Depolarizing shift in membrane potential. | Significantly larger depolarization in Gα11-/- mice (23 ± 1 mV at 50 µM; 17 ± 2 mV at 100 µM) compared to Gαq/Gα11-/- mice (11 ± 2 mV at 50 µM; 8 ± 2 mV at 100 µM). | [5] |

| Spinal Cord | Phrenic Motoneurons | 200 µM | Increased neuronal excitability via an inward current and decreased membrane conductance. | --- | [6] |

| Visual Cortex (Layer VI) | Pyramidal Cells | Iontophoresis | Substantial depolarization. | Augmentation of NMDA and AMPA responses. | [7] |

| Visual Cortex (Layer V) | Pyramidal Cells | Iontophoresis | Potentiation of NMDA and AMPA responses without significant depolarization. | --- | [7] |

| Visual Cortex (Layer IV) | Pyramidal Cells | Iontophoresis | Small hyperpolarization. | Depression of the response to NMDA. | [7] |

| Dentate Gyrus (in vivo) | --- | 4 mM/5 µl | Slow-onset potentiation of field EPSP and population spike. | Maintained for over 4 hours. | [8] |

| Brain Region | Synaptic Pathway | This compound Concentration | Effect on Synaptic Transmission | Key Quantitative Findings | Reference |

| Hippocampus (CA1) | Schaffer Collateral | Not Specified | Reduction in the amplitude of synaptic responses (NMDA, non-NMDA, and GABA components). | --- | [9] |

| Hippocampus (CA1) | --- | Not Specified | Enhancement of short-term potentiation (STP) and long-term potentiation (LTP). | --- | [10] |

| Auditory Cortex | Layer 6 to Layers 2/3 | 10-100 µM | Reduction of fast and slow IPSPs. | EC50 for fast IPSP reduction: 18 µM; EC50 for slow IPSP reduction: 8 µM. | [11] |

Signaling Pathways Activated by this compound

This compound primarily exerts its effects through the activation of Group I and Group II metabotropic glutamate receptors, which are coupled to distinct intracellular signaling cascades. The differential expression of these receptors and their downstream effectors is a major contributor to the observed diversity of this compound's actions.

Group I mGluR-Mediated Excitatory Effects

Activation of Group I mGluRs (mGluR1 and mGluR5) by this compound typically leads to neuronal depolarization and increased excitability. This is primarily mediated by the Gq protein signaling pathway, which activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events can modulate a variety of ion channels, leading to neuronal depolarization.

Group I mGluR-Mediated Hyperpolarization in the Basolateral Amygdala

Interestingly, in the basolateral amygdala, this compound induces a hyperpolarization in a majority of neurons.[1] This effect is mediated by a G-protein-dependent pathway that leads to the release of calcium from intracellular stores, which in turn activates a TEA-sensitive, calcium-dependent potassium conductance, driving the membrane potential towards the potassium equilibrium potential.[1]

Group II mGluR-Mediated Inhibition of Neurotransmitter Release

This compound can also activate Group II mGluRs (mGluR2 and mGluR3), which are often located presynaptically. These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This pathway ultimately results in the inhibition of voltage-gated calcium channels, thereby reducing neurotransmitter release and causing a depression of synaptic transmission.[12]

Experimental Protocols

The following provides a generalized framework for key experimental procedures used to investigate the effects of this compound on neuronal excitability. Specific parameters should be optimized for the preparation and research question.

Brain Slice Preparation and Maintenance

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used.

-

Anesthesia and Perfusion: Anesthetize the animal deeply with an appropriate anesthetic (e.g., isoflurane, pentobarbital). Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) of a composition suitable for slicing (e.g., high sucrose (B13894) or N-methyl-D-glucamine-based solutions to improve neuronal viability).

-

Dissection and Slicing: Rapidly dissect the brain region of interest (e.g., hippocampus, amygdala, cortex) in ice-cold slicing ACSF. Slice the tissue to the desired thickness (typically 300-400 µm) using a vibratome.

-

Incubation and Recovery: Transfer the slices to a holding chamber containing standard ACSF (e.g., in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose) saturated with 95% O2 / 5% CO2. Allow slices to recover at a slightly elevated temperature (e.g., 32-34°C) for at least 30 minutes, followed by storage at room temperature for at least 1 hour before recording.

Electrophysiological Recording

-

Recording Chamber: Transfer a single slice to a recording chamber continuously perfused with oxygenated ACSF at a controlled temperature (e.g., 30-32°C).

-

Electrode Preparation: Fabricate recording electrodes from borosilicate glass capillaries using a micropipette puller. For whole-cell patch-clamp recordings, fill the electrode with an internal solution containing (in mM, for example): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.2-7.3 and osmolarity to 280-290 mOsm. For sharp-electrode intracellular recordings, use a high-resistance electrode filled with a salt solution (e.g., 2 M K-acetate).

-

Recording Configuration:

-

Current-clamp: To measure membrane potential, input resistance, and action potential firing patterns in response to current injections.

-

Voltage-clamp: To measure synaptic currents (EPSCs, IPSCs) or voltage-gated ion channel currents.

-

-

Data Acquisition: Use a suitable amplifier and data acquisition system to record and digitize the electrophysiological signals.

Drug Application and Experimental Design

-

This compound Application: Prepare stock solutions of this compound and dilute to the final desired concentration in the perfusion ACSF. Apply this compound to the slice via bath application for a defined period.

-

Pharmacological Isolation: To dissect the specific receptor and ion channel contributions, co-apply selective antagonists for other neurotransmitter receptors (e.g., CNQX and APV for ionotropic glutamate receptors, picrotoxin (B1677862) for GABAA receptors) or ion channels (e.g., TTX for voltage-gated sodium channels, TEA for certain potassium channels).

-

Experimental Workflow:

Conclusion

The effects of this compound on neuronal excitability are complex and multifaceted, underscoring the diverse roles of metabotropic glutamate receptors in the central nervous system. While often associated with increased excitability through Group I mGluR activation, this compound can also induce inhibitory effects, either through hyperpolarizing mechanisms in specific neuronal populations or via presynaptic inhibition mediated by Group II mGluRs. This technical guide highlights the critical importance of considering the specific neuronal circuit and receptor subtype composition when investigating the actions of mGluR agonists. For drug development professionals, this context-dependency is a crucial consideration in the design of novel therapeutics targeting metabotropic glutamate receptors for the treatment of neurological and psychiatric disorders. Future research should continue to elucidate the precise molecular determinants that govern the dichotomous outcomes of mGluR activation in different brain regions and disease states.

References

- 1. Activation of postsynaptic metabotropic glutamate receptors by trans-ACPD hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trans-ACPD selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Excitatory effects of this compound receptor activation in the hippocampus are mediated by direct effects on pyramidal cells and blockade of synaptic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long-Term Enhancement of Neuronal Excitability and Temporal Fidelity Mediated by Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The effect of this compound on the responses to NMDA and AMPA varies with layer in slices of rat visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1S,3R-ACPD dose dependently induces a slow onset potentiation in the dentate gyrus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trans-ACPD reduces multiple components of synaptic transmission in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effects of trans-ACPD on long-term potentiation in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

The Role of (±)-ACPD in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(±)-1-Aminocyclopentane-trans-1,3-dicarboxylic acid (ACPD) is a rigid analog of the neurotransmitter glutamate (B1630785) that serves as a non-selective agonist for metabotropic glutamate receptors (mGluRs), with activity at both Group I and Group II mGluRs.[1][2] Its ability to modulate synaptic strength without activating ionotropic glutamate receptors has made it a critical pharmacological tool for dissecting the roles of mGluRs in synaptic plasticity. This technical guide provides an in-depth overview of the mechanisms of action of this compound, its multifaceted role in long-term potentiation (LTP) and long-term depression (LTD), and the intricate signaling pathways it triggers. Detailed experimental protocols and quantitative data are presented to facilitate the design and interpretation of studies aimed at understanding and targeting mGluR-dependent synaptic plasticity for therapeutic development.

Introduction to this compound and Metabotropic Glutamate Receptors

This compound is a compound that binds to and activates metabotropic glutamate receptors, which are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger signaling cascades.[1] Unlike ionotropic receptors, which form ion channels, mGluRs elicit slower, more prolonged synaptic responses. There are eight subtypes of mGluRs, categorized into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms:

-

Group I mGluRs (mGluR1 and mGluR5): Primarily coupled to Gq/G11 proteins, their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These receptors are typically located postsynaptically.

-

Group II mGluRs (mGluR2 and mGluR3): Coupled to Gi/o proteins, their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. They are often found on presynaptic terminals and astrocytes.

-

Group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8): Also coupled to Gi/o, these receptors are predominantly presynaptic and act as autoreceptors to reduce neurotransmitter release.

This compound's action as a broad agonist for Group I and II mGluRs allows it to induce complex, often context-dependent, effects on synaptic plasticity.[2]

Role of this compound in Long-Term Potentiation (LTP)

Long-term potentiation is a persistent strengthening of synapses that is widely considered a cellular correlate of learning and memory. This compound has been shown to modulate LTP in several ways:

-

Enhancement of Tetanus-Induced LTP: Application of trans-ACPD has been demonstrated to enhance both short-term potentiation (STP) and long-term potentiation (LTP) in the CA1 region of the hippocampus following tetanic stimulation.[1] This suggests that mGluR activation can lower the threshold for LTP induction or augment its magnitude.

-

Induction of Slow-Onset Potentiation (SOP): In the absence of high-frequency stimulation, higher concentrations of this compound can independently induce a slow-onset potentiation of synaptic transmission that can last for several hours.[3] This form of plasticity is distinct from classical LTP and appears to be mediated by Group I mGluRs.[3]

It is important to note that very high concentrations of this compound (e.g., 20 nmol in vivo) that induce robust SOP have also been associated with neurotoxicity and cell death in the CA1 region, suggesting that excessive mGluR activation can lead to pathological processes.[3]

Role of this compound in Long-Term Depression (LTD)

Long-term depression is a long-lasting reduction in synaptic efficacy that is crucial for clearing memory traces and refining neural circuits. This compound, primarily through the activation of Group I mGluRs, is a well-established inducer of LTD.

-

Chemical LTD Induction: Bath application of this compound can induce a form of LTD (chem-LTD) that shares mechanisms with synaptically-induced LTD, such as a reliance on protein synthesis and postsynaptic calcium elevation. This makes this compound a valuable tool for studying the molecular underpinnings of LTD without the need for specific electrical stimulation protocols.

The induction of LTD by this compound is often dependent on the activation of postsynaptic mGluR5 and involves the internalization of AMPA receptors from the synaptic membrane.

Signaling Pathways Activated by this compound

This compound's effects on synaptic plasticity are mediated by distinct intracellular signaling cascades, depending on the mGluR group activated.

Group I mGluR Signaling (Gq-coupled)

Activation of mGluR1 and mGluR5 by this compound initiates the Gq protein cascade, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium stores. DAG, along with the elevated calcium, activates Protein Kinase C (PKC). These pathways are central to the induction of mGluR-dependent LTD and the modulation of LTP.

Group II mGluR Signaling (Gi/o-coupled)

When this compound binds to presynaptic Group II mGluRs (mGluR2/3), it activates the Gi/o protein. This leads to the inhibition of adenylyl cyclase, which in turn reduces the production of cyclic AMP (cAMP) from ATP. Lowered cAMP levels decrease the activity of Protein Kinase A (PKA). This pathway typically results in a reduction of neurotransmitter release from the presynaptic terminal, which can contribute to certain forms of LTD or modulate the threshold for LTP induction.

Quantitative Data Presentation

The effects of this compound on synaptic plasticity are dose-dependent. The following tables summarize available quantitative data from studies on hippocampal slices and in vivo preparations. Note that direct comparative data under identical conditions is often limited.

Table 1: Dose-Dependent Effects of this compound on Synaptic Potentiation

| Concentration | Preparation | Effect | Magnitude of Change | Reference |

| 40 µM / 5 µl | Rat Dentate Gyrus (in vivo) | No effect on baseline | Not applicable | [4] |

| 80 µM / 5 µl | Rat Dentate Gyrus (in vivo) | Facilitates STP into LTP | Converts transient potentiation to LTP lasting > 1 hr | [4] |

| 20 nmol / 5 µl | Rat CA1 (in vivo) | Induces Slow-Onset Potentiation | Sustained potentiation lasting > 4 hours | [3] |

| 4 mM / 5 µl | Rat Dentate Gyrus (in vivo) | Induces Slow-Onset Potentiation | Sustained potentiation lasting > 4 hours | [4] |

Table 2: Modulatory Effects of this compound on Synaptic Transmission

| Concentration | Preparation | Synaptic Response Measured | Effect | Magnitude of Change (% of Control) |

| Varies | Rat Hippocampus (Slices) | Field EPSP (fEPSP) Slope | Potentiation or Depression | Context-dependent |

| Varies | Rat Hippocampus (Slices) | Population Spike Amplitude | Marked enhancement in CA1/CA3, decrease in DG | Not specified |

| 100 µM | Rat Hippocampus (Slices) | Low-frequency EPSP | No induction of LTP | Not applicable |

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on synaptic plasticity in acute hippocampal slices.

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol describes the standard procedure for obtaining viable hippocampal slices for electrophysiological recording.

Materials:

-

Rodent (rat or mouse)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Dissection tools (scissors, forceps, scalpel)

-

Vibratome

-

Ice-cold, carbogenated (95% O₂ / 5% CO₂) slicing solution (e.g., sucrose-based aCSF)

-

Carbogenated Artificial Cerebrospinal Fluid (aCSF) for recovery and recording

-

Recovery chamber and recording chamber

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Rapidly decapitate the animal and dissect the brain, immediately immersing it in ice-cold, carbogenated slicing solution.

-

Isolate the hippocampus and mount it on the vibratome stage.

-

Cut transverse slices (typically 300-400 µm thick) in the ice-cold slicing solution.

-

Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.

-

After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF for at least 1 hour before recording.

Protocol 2: Induction of this compound-Mediated LTD (chem-LTD)

This protocol outlines the procedure for inducing long-term depression using this compound in the CA1 region of the hippocampus.

Materials:

-

Prepared acute hippocampal slices

-

Recording setup (amplifier, digitizer, stimulating and recording electrodes)

-

Perfusion system

-

Carbogenated aCSF

-

This compound stock solution

Procedure:

-

Transfer a recovered slice to the recording chamber, continuously perfusing with carbogenated aCSF (2-3 ml/min) at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline recording of fEPSPs for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be set to elicit 30-50% of the maximal fEPSP response.

-

Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 20-100 µM) for a fixed period (e.g., 10-20 minutes).

-

After the this compound application, switch the perfusion back to the standard aCSF (washout).

-

Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-ACPD application to monitor the induction and maintenance of LTD.

-

Analyze the data by normalizing the fEPSP slope to the pre-drug baseline period. A sustained depression of the fEPSP slope indicates the successful induction of LTD.

Conclusion

This compound remains an indispensable pharmacological agent for probing the complex role of metabotropic glutamate receptors in synaptic plasticity. Its ability to non-selectively activate Group I and II mGluRs allows for the broad investigation of these pathways, revealing context-dependent modulation of both LTP and LTD. The signaling cascades initiated by this compound, primarily the Gq/PLC/IP₃ and Gi/o/cAMP pathways, offer multiple points for therapeutic intervention in neurological and psychiatric disorders where synaptic plasticity is dysregulated. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the nuanced contributions of mGluR signaling to the dynamic nature of the synapse. Further research utilizing more subtype-selective agonists and antagonists will continue to refine our understanding of the precise roles of each mGluR in health and disease.

References

- 1. The effects of trans-ACPD on long-term potentiation in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound-mediated slow-onset potentiation is associated with cell death in the rat CA1 region in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Excitatory effects of this compound receptor activation in the hippocampus are mediated by direct effects on pyramidal cells and blockade of synaptic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ACPD Isomers and their Selectivity for Metabotropic Glutamate Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of 1-amino-1,3-dicarboxycyclopentane (ACPD) and their pharmacological activity at metabotropic glutamate (B1630785) receptors (mGluRs). It is designed to be a valuable resource for researchers and professionals involved in neuroscience drug discovery and development, offering detailed information on receptor selectivity, signaling pathways, and the experimental methodologies used to characterize these compounds.

Introduction to this compound and Metabotropic Glutamate Receptors

1-amino-1,3-dicarboxycyclopentane (this compound) is a rigid analog of the neurotransmitter glutamate. Its constrained cyclopentane (B165970) ring system gives rise to four stereoisomers: (1S,3R)-ACPD, (1R,3S)-ACPD, (1S,3S)-ACPD, and (1R,3R)-ACPD. These isomers exhibit distinct pharmacological profiles at the eight subtypes of metabotropic glutamate receptors (mGluR1-8). The first agonist that was able to discriminate between ionotropic and metabotropic glutamate receptors was trans-ACPD (1S,3R isomer)[1].

Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission throughout the central nervous system. They are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms:

-

Group I mGluRs (mGluR1 and mGluR5): These receptors are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC)[2].

-

Group II mGluRs (mGluR2 and mGluR3): These receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP)[2].

-

Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Similar to Group II, these receptors are also coupled to Gi/o proteins and their activation inhibits adenylyl cyclase, leading to a reduction in cAMP levels[2].

The distinct signaling pathways of these receptor groups provide multiple avenues for therapeutic intervention in a range of neurological and psychiatric disorders. The stereoisomers of this compound have been instrumental as pharmacological tools to dissect the physiological and pathological roles of these receptors.

Data Presentation: Receptor Selectivity of this compound Isomers

| Isomer | Receptor Subtype | Assay Type | Potency (EC50/IC50) in µM | Reference |

| (±)-trans-ACPD | mGluR1 | Not Specified | 15 | |

| mGluR2 | Not Specified | 2 | ||

| mGluR5 | Not Specified | 23 | ||

| mGluR4 | Not Specified | ~800 | ||

| (1S,3R)-ACPD | mGluR1 | Not Specified | 42 | |

| mGluR2 | Not Specified | 5 | ||

| mGluR5 | Not Specified | 15 | ||

| mGluR6 | Not Specified | 60 | ||

| Group I (PI Turnover) | Phosphoinositide Turnover | 35 (EC50) | [3] | |

| Group II/III (cAMP Inhibition) | Forskolin-stimulated cAMP accumulation | 2.1 (IC50) | [3] | |

| (1R,3S)-ACPD | Group I (PI Turnover) | Phosphoinositide Turnover | Inactive | [3] |

| Group II/III (cAMP Inhibition) | Forskolin-stimulated cAMP accumulation | ~1000 (IC50) | [3] | |

| (1S,3S)-ACPD | Group I (PI Turnover) | Phosphoinositide Turnover | 97 (EC50) | [3] |

| Group II/III (cAMP Inhibition) | Forskolin-stimulated cAMP accumulation | 0.9 (IC50) | [3] | |

| (1R,3R)-ACPD | Group I (PI Turnover) | Phosphoinositide Turnover | Inactive | [3] |

| Group II/III (cAMP Inhibition) | Forskolin-stimulated cAMP accumulation | 237 (IC50) | [3] |

Note: The data from reference[3] was obtained from studies on guinea-pig cerebral cortical slices and thus represents the activity at a mix of native mGluR subtypes.

Signaling Pathways

The differential coupling of mGluR groups to distinct G-proteins results in divergent downstream signaling cascades.

Group I mGluR Signaling Pathway

Activation of Group I mGluRs (mGluR1 and mGluR5) initiates a signaling cascade through Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC then cleaves PIP2 into the second messengers IP3 and DAG. IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The elevated intracellular calcium and DAG together activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, modulating neuronal function.

Group I mGluR Signaling Pathway.

Group II & III mGluR Signaling Pathway

Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs are coupled to Gi/o proteins. Upon agonist binding, the activated Gi/o protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), which in turn reduces the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

Group II & III mGluR Signaling Pathway.

Experimental Protocols

The characterization of this compound isomers at mGluRs relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., an this compound isomer) by measuring its ability to displace a radiolabeled ligand from the target receptor.

1. Membrane Preparation:

-

Culture cells stably or transiently expressing the mGluR subtype of interest to high density.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

2. Assay Procedure:

-

In a 96-well plate, add the following in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

-

A fixed concentration of a suitable radioligand (e.g., [3H]-quisqualate for Group I mGluRs).

-

Varying concentrations of the unlabeled this compound isomer.

-

The prepared cell membranes (typically 10-50 µg of protein per well).

-

-

Include control wells for:

-

Total binding: Radioligand and membranes only.

-

Non-specific binding: Radioligand, membranes, and a high concentration of a known unlabeled ligand (e.g., 1 mM L-glutamate).

-

-

Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium.

3. Filtration and Detection:

-

Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Dry the filter mat and add a scintillation cocktail.

-

Measure the radioactivity in each well using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to mGluRs. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation by an agonist. This assay is particularly useful for characterizing agonists for Gi/o-coupled Group II and III mGluRs.

1. Membrane Preparation:

-

Prepare cell membranes expressing the mGluR subtype of interest as described for the radioligand binding assay.

2. Assay Procedure:

-

In a 96-well plate, add the following in order:

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl2).

-

GDP (typically 10-30 µM) to ensure G-proteins are in their inactive state.

-

Varying concentrations of the this compound isomer.

-

The prepared cell membranes (typically 5-20 µg of protein per well).

-

-

Pre-incubate the plate at 30°C for 15-20 minutes.

-

Initiate the reaction by adding [³⁵S]GTPγS (typically 0.1-0.5 nM).

-

Include control wells for:

-

Basal binding: No agonist.

-

Non-specific binding: A high concentration of unlabeled GTPγS (e.g., 10 µM).

-

-

Incubate the plate at 30°C for 60-90 minutes with gentle shaking.

3. Filtration and Detection:

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filter mat and measure radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate the specific [³⁵S]GTPγS binding by subtracting the non-specific binding from the total binding at each agonist concentration.

-

Plot the specific binding against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation).

[³⁵S]GTPγS Binding Assay Workflow.

Intracellular Calcium Mobilization Assay

This functional assay is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled Group I mGluRs.

1. Cell Preparation:

-

Plate cells expressing the target Group I mGluR in a 96- or 384-well black, clear-bottom plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them with the dye in a suitable buffer for 30-60 minutes at 37°C.

-

Wash the cells to remove excess extracellular dye.

2. Compound Addition and Signal Detection:

-

Use a fluorescent plate reader with automated injectors (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

-

Inject varying concentrations of the this compound isomer into the wells.

-

Immediately begin recording the fluorescence intensity over time.

3. Data Analysis:

-

Analyze the kinetic data to determine the maximum fluorescence response or the area under the curve for each concentration of the agonist.

-

Plot the response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Intracellular Calcium Mobilization Assay Workflow.

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the direct measurement of the effects of this compound isomers on the electrical properties of individual neurons, such as membrane potential and ion channel activity, which are modulated by mGluR activation.

1. Slice Preparation (for brain slice recordings):

-

Anesthetize and decapitate a rodent (e.g., rat or mouse).

-

Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Cut brain slices (typically 300-400 µm thick) containing the region of interest using a vibratome.

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.

2. Recording Setup:

-

Transfer a brain slice to the recording chamber of an upright microscope and continuously perfuse it with oxygenated aCSF.

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

-

The intracellular solution composition will vary depending on the specific currents being studied but typically contains a potassium-based salt (e.g., K-gluconate), a pH buffer (e.g., HEPES), and an energy source (e.g., Mg-ATP and Na-GTP).

-

Under visual guidance, approach a neuron with the recording pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

3. Data Acquisition:

-

In voltage-clamp mode, hold the neuron at a specific membrane potential and record the currents elicited by synaptic stimulation or direct application of agonists.

-

In current-clamp mode, record the changes in the neuron's membrane potential in response to agonist application.

-

Apply this compound isomers to the slice via the perfusion system or by local application through a separate pipette.

4. Data Analysis:

-

Analyze the changes in current amplitude, frequency, and kinetics, or the change in membrane potential, in response to the application of the this compound isomer.

-

Construct dose-response curves to determine the potency of the isomer.

Conclusion

The stereoisomers of this compound have proven to be invaluable pharmacological tools for elucidating the complex roles of metabotropic glutamate receptors in the central nervous system. Their differential selectivity for various mGluR subtypes allows for the targeted investigation of specific receptor functions. This guide has provided a summary of the available data on the receptor selectivity of this compound isomers, detailed the key signaling pathways activated by different mGluR groups, and outlined the standard experimental protocols used for their characterization. A comprehensive understanding of the pharmacology of these compounds is essential for the continued development of novel therapeutics targeting the glutamatergic system for the treatment of a wide range of neurological and psychiatric disorders.

References

- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progressive impairment of cerebellar mGluR signalling and its therapeutic potential for cerebellar ataxia in spinocerebellar ataxia type 1 model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Subtypes of metabotropic excitatory amino acid receptor distinguished by stereoisomers of the rigid glutamate analogue, 1-aminocyclopentane-1,3-dicarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on trans-ACPD: A Technical Guide

This technical guide provides an in-depth overview of the foundational research on (±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD), a pivotal pharmacological tool in the study of metabotropic glutamate (B1630785) receptors (mGluRs). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the core pharmacology, signaling mechanisms, and key experimental methodologies related to trans-ACPD.

Core Concepts

trans-ACPD is a conformationally restricted analog of the neurotransmitter L-glutamate. It serves as a selective agonist for metabotropic glutamate receptors, with pronounced activity at both Group I and Group II mGluRs.[1] Unlike L-glutamate, trans-ACPD does not activate ionotropic glutamate receptors (i.e., NMDA, AMPA, and kainate receptors), making it an invaluable tool for isolating and studying mGluR-mediated effects in the central nervous system.[2] trans-ACPD is a racemic mixture of the active enantiomers (1S,3R)-ACPD and (1R,3S)-ACPD.[2]

Quantitative Data Presentation

The following tables summarize the quantitative pharmacological data for trans-ACPD, providing a comparative overview of its potency and efficacy at various mGluR subtypes.

Table 1: Potency (EC50) of trans-ACPD at Metabotropic Glutamate Receptor Subtypes

| Receptor Subtype | EC50 (μM) | Experimental System | Reference |

| mGluR1 | 15 | HEK293 cells | |

| mGluR2 | 2 | HEK293 cells | |

| mGluR4 | ~800 | HEK293 cells | |

| mGluR5 | 23 | HEK293 cells | |

| Phosphoinositide Hydrolysis (mixed population) | 51 | Neonatal rat hippocampal slices | [2] |

Table 2: Dose-Dependent Effects of trans-ACPD on Neuronal Activity

| Concentration (μM) | Effect | Preparation | Reference |

| 10 - 200 | Dose-dependent decrease in the frequency of spontaneous epileptiform events | Rat neocortical slices | [3] |

| 50 | Depolarizing shift of membrane potential (23 ± 1 mV); shift from burst to tonic firing (32 ± 2 Hz) | Mouse thalamocortical neurons (Gα11-/-) | [4] |

| 100 | Depolarizing shift of membrane potential (17 ± 2 mV); shift from burst to tonic firing (44 ± 11 Hz) | Mouse thalamocortical neurons (Gα11-/-) | [4] |

Signaling Pathways

trans-ACPD exerts its effects by activating G-protein coupled mGluRs, which are linked to distinct intracellular signaling cascades. The primary pathways activated by trans-ACPD are the Gq/11-phospholipase C (PLC) pathway (primarily by Group I mGluRs) and the Gi/o-adenylyl cyclase inhibition pathway (primarily by Group II mGluRs).

Gq/11-Phospholipase C Signaling Pathway

Activation of Group I mGluRs (mGluR1 and mGluR5) by trans-ACPD leads to the activation of the Gq/11 family of G-proteins. This initiates a signaling cascade that results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[5][6] The elevation of intracellular Ca2+ and the presence of DAG at the membrane cooperatively activate Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.[6]

Gi/o-Adenylyl Cyclase Inhibition Pathway

Activation of Group II mGluRs (mGluR2 and mGluR3) by trans-ACPD engages the Gi/o family of G-proteins.[7][8] The activated αi/o subunit of the G-protein directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[9][10] This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous downstream effector proteins.[8]

References

- 1. moodle2.units.it [moodle2.units.it]

- 2. trans-ACPD | GluR | TargetMol [targetmol.com]

- 3. Effects of a metabotropic glutamate agonist, trans-ACPD, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Reactome | Adenylate cyclase inhibitory pathway [reactome.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Reactome | G alpha (i) inhibits adenylate cyclase [reactome.org]

- 10. Exploring the inhibition mechanism of adenylyl cyclase type 5 by n-terminal myristoylated Gαi1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Exploratory Studies Using (1S,3R)-ACPD

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid ((1S,3R)-ACPD) in exploratory neuroscience research. (1S,3R)-ACPD is a conformationally restricted analog of glutamate (B1630785) and a potent agonist at metabotropic glutamate receptors (mGluRs), making it a valuable tool for investigating the physiological and pathophysiological roles of these receptors. This document details its mechanism of action, key signaling pathways, and established experimental protocols, presenting quantitative data in a structured format to facilitate research and development.

Core Mechanism of Action

(1S,3R)-ACPD selectively activates metabotropic glutamate receptors, which are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission. Unlike ionotropic glutamate receptors that form ion channels, mGluRs trigger intracellular signaling cascades upon activation. (1S,3R)-ACPD primarily acts as an agonist for Group I and Group II mGluRs.

-